molecular formula C16H21F3N2O2 B2776626 2-methoxy-N-{[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl}benzamide CAS No. 2415604-29-2

2-methoxy-N-{[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl}benzamide

Cat. No.: B2776626
CAS No.: 2415604-29-2
M. Wt: 330.351
InChI Key: QZSBTGIUJYYEMF-UHFFFAOYSA-N
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Description

2-methoxy-N-{[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl}benzamide is a chemical compound that has garnered attention in various fields of scientific research This compound is known for its unique structural features, which include a methoxy group, a trifluoroethyl group, and a piperidinylmethyl group attached to a benzamide core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methoxy-N-{[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl}benzamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Piperidinyl Intermediate: The synthesis begins with the reaction of piperidine with 2,2,2-trifluoroethyl bromide to form the corresponding trifluoroethyl-substituted piperidine.

    Attachment of the Benzamide Core: The trifluoroethyl-substituted piperidine is then reacted with 2-methoxybenzoyl chloride in the presence of a base, such as triethylamine, to form the desired benzamide compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This can include the use of advanced purification techniques such as recrystallization and chromatography to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

2-methoxy-N-{[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl}benzamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.

    Reduction: The benzamide core can be reduced to form the corresponding amine.

    Substitution: The trifluoroethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of substituted benzamides.

Comparison with Similar Compounds

Similar Compounds

  • EPZ-005687
  • EPZ-6438
  • EPZ-011989
  • GSK-343
  • GSK-126
  • UNC-1999
  • EI1
  • CPI-360
  • CPI-169

Uniqueness

2-methoxy-N-{[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl}benzamide is unique due to its specific combination of functional groups, which confer distinct chemical properties and biological activities. Compared to similar compounds, it may exhibit different potency, selectivity, and pharmacokinetic profiles, making it a valuable candidate for further research and development .

Properties

IUPAC Name

2-methoxy-N-[[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21F3N2O2/c1-23-14-5-3-2-4-13(14)15(22)20-10-12-6-8-21(9-7-12)11-16(17,18)19/h2-5,12H,6-11H2,1H3,(H,20,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QZSBTGIUJYYEMF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C(=O)NCC2CCN(CC2)CC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21F3N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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